2,2,3,3-Tetrafluoro-3-methoxypropanamide
Description
Properties
CAS No. |
77946-87-3 |
|---|---|
Molecular Formula |
C4H5F4NO2 |
Molecular Weight |
175.08 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanamide |
InChI |
InChI=1S/C4H5F4NO2/c1-11-4(7,8)3(5,6)2(9)10/h1H3,(H2,9,10) |
InChI Key |
DQEPJUNNAWCWBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(=O)N)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,3,3 Tetrafluoro 3 Methoxypropanamide and Analogues
Established Synthetic Pathways
Synthesis from Methyl 3-Methoxytetrafluoropropionate
The most direct and established pathway to 2,2,3,3-Tetrafluoro-3-methoxypropanamide is through the ammonolysis of its corresponding methyl ester, Methyl 3-Methoxytetrafluoropropionate. This reaction is a classic example of nucleophilic acyl substitution, where ammonia (B1221849) (NH₃) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
The general mechanism involves the attack of ammonia on the ester carbonyl, leading to a tetrahedral intermediate. youtube.commasterorganicchemistry.com This intermediate then collapses, expelling the methoxide (B1231860) (CH₃O⁻) leaving group to form the primary amide. youtube.com The displaced methoxide subsequently deprotonates the newly added ammonium (B1175870) group, yielding the final amide product and methanol (B129727). masterorganicchemistry.com While this reaction can sometimes be sluggish and require high temperatures, its efficiency can be influenced by catalysts and reaction conditions. google.com
Table 1: Ammonolysis of Methyl 3-Methoxytetrafluoropropionate
| Reactant | Reagent | Product | Typical Conditions |
|---|
Aminolysis Reactions in the Preparation of Propanamide Derivatives
Aminolysis is a broad and fundamental reaction class for the synthesis of amides from various carboxylic acid derivatives, not limited to esters. fiveable.me The reaction of an ester with an amine (primary or secondary) or ammonia is a common strategy for creating amide bonds. masterorganicchemistry.comfiveable.me However, the direct aminolysis of unactivated esters can be a difficult reaction, often requiring harsh conditions like high temperatures. google.com
To overcome these limitations, several strategies have been developed:
Activation of the Carboxylic Acid: Instead of an ester, a more reactive derivative like an acyl chloride or anhydride (B1165640) can be used. These compounds react much more readily with amines to form amides under milder conditions. semanticscholar.org
Catalysis: Various catalysts can facilitate the aminolysis of esters. These include Lewis acids, bases, and certain enzymes. For instance, potassium tert-butoxide has been used to promote the reaction between esters and amines. researchgate.net Deprotonated 1,2,4-triazole (B32235) has also been shown to be an active acyl transfer catalyst for ester aminolysis. organic-chemistry.org
High Pressure: The use of high pressure can also drive the direct aminolysis of thermally unstable or inactivated esters. google.com
These general principles are applicable to the synthesis of a wide range of propanamide derivatives, including fluorinated analogues of the target compound.
Fluorination Strategies for Introducing Tetrafluoroalkyl Moieties
The creation of the tetrafluoroalkyl core of the molecule is a critical aspect of its synthesis. Modern organofluorine chemistry offers a diverse toolkit for introducing fluorine atoms into organic molecules. cas.cn While the direct synthesis of this compound might start from an already fluorinated precursor, understanding fluorination strategies is key to synthesizing its analogues and precursors.
Key strategies include:
Electrophilic Fluorination: This involves the use of reagents that deliver an electrophilic fluorine atom ("F⁺") to an electron-rich center, such as an enolate or enamide. nih.govacs.orgnih.gov Reagents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. nih.govnih.gov
Nucleophilic Fluorination: This method uses a nucleophilic fluoride (B91410) source (e.g., metal fluorides) to displace a leaving group. It is a fundamental process for creating C-F bonds. cas.cn
C-H Fluorination: A more advanced strategy involves the direct replacement of a C-H bond with a C-F bond, avoiding the need for pre-functionalized substrates. cas.cn This can be achieved through radical-based protocols or transition-metal-catalyzed reactions. cas.cnacs.org
Fluoroalkylation: This involves introducing a block of fluorine-containing structure, such as a difluoromethyl (CF₂H) or trifluoromethyl (CF₃) group, into a molecule. cas.cn
These methods provide access to a wide array of fluorinated building blocks necessary for the synthesis of complex molecules like this compound and its analogues. nih.gov
Stereoselective Synthesis Approaches for Enantiomeric Forms
The specific molecule, this compound (CH₃O-CF₂-CF₂-C(=O)NH₂), is achiral and therefore does not exist as enantiomers. However, many of its analogues, which may have different substitution patterns, can possess stereogenic centers. The development of stereoselective synthetic methods is crucial for producing single enantiomers of such chiral fluorinated compounds, as different enantiomers can have vastly different biological activities.
Approaches to synthesize chiral fluorinated amides and related molecules include:
Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the facial approach of a reagent, including fluorinating agents. The fluorination of chiral enamides, for example, can proceed with high diastereoselectivity. nih.govacs.orgnih.gov
Organocatalysis: Chiral amines can catalyze the α-fluorination of carbonyl compounds through the formation of chiral enamine intermediates, leading to enantiomerically enriched products. nih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes can catalyze a variety of enantioselective transformations, including the fluorination of C-H bonds, to produce chiral alkyl fluorides. acs.orgnih.gov
Enzymatic Methods: Biocatalysis, using enzymes such as ene-reductases, has emerged as a powerful tool for the enantioselective synthesis of fluorinated amides, capable of creating stereocenters remote from the fluorine atoms with high precision. researchgate.net
Novel Synthetic Route Development
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. nih.gov The synthesis of amides, which traditionally can involve hazardous reagents and generate significant waste, is a prime target for green chemistry innovations. ucl.ac.uksigmaaldrich.com
Potential green approaches applicable to the synthesis of this compound include:
Catalytic Direct Amidation: Instead of using stoichiometric activating agents, catalytic methods for direct amide formation from carboxylic acids and amines are being developed. Boric acid and other catalysts have been shown to be effective. semanticscholar.orgsigmaaldrich.com
Solvent-Free Reactions: Performing reactions without a solvent, or "neat," minimizes solvent waste. Microwave irradiation is often used in conjunction with solvent-free conditions to accelerate reactions. researchgate.netresearchgate.net The synthesis of amides from esters and amines has been successfully demonstrated using this approach. researchgate.net
Microwave-Assisted Synthesis: The use of microwave energy can dramatically reduce reaction times and improve yields compared to conventional heating. cem.com This has been applied to the amidation of esters and other transformations. rsc.orgorganic-chemistry.org
Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and sustainable method for amide bond formation under mild conditions, often in greener solvents. nih.gov Enzymes can catalyze the aminolysis of both esters and free carboxylic acids. researchgate.net
The application of these principles could lead to a more efficient, safer, and environmentally friendly synthesis of this compound. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-Methoxytetrafluoropropionate |
| Ammonia |
| Methanol |
| Selectfluor™ |
| N-fluorobenzenesulfonimide |
| Potassium tert-butoxide |
Catalytic Approaches in the Formation of this compound
The conversion of esters to amides, a process known as amidation, is a fundamental transformation in organic synthesis. While direct amidation of esters with ammonia or amines can be challenging due to the relatively low reactivity of esters, catalytic methods have been developed to facilitate this conversion under milder conditions and with higher efficiency. For the synthesis of this compound from its methyl ester precursor, various catalytic systems could be employed.
Recent advancements in catalysis have highlighted the use of Lewis acids to activate the ester carbonyl group, making it more susceptible to nucleophilic attack by an amine. Iron(III) chloride (FeCl₃) has emerged as an inexpensive and readily available catalyst for the direct amidation of esters under solvent-free conditions. mdpi.comnih.gov This method has shown compatibility with a range of amine and ester substrates, affording amides in good to excellent yields. nih.gov Another effective catalyst is Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), which has been shown to catalyze the direct amidation of esters with amines under mild conditions, often at room temperature to 70°C, with catalyst loadings as low as 0.050 mol%. organic-chemistry.org The use of such catalysts could provide an efficient route to this compound.
Other catalytic systems for direct amidation include those based on nickel, which have been used for the amidation of methyl esters at elevated temperatures. mdpi.com The choice of catalyst can be crucial and may depend on the specific reactivity of the fluorinated substrate.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.
For a catalytic amidation, the catalyst loading is a critical factor. For instance, in iron(III) chloride-catalyzed amidations, a catalyst loading of 15 mol% has been found to be effective. nih.gov The reaction temperature also plays a significant role; in the same system, 80°C was identified as the most favorable temperature. mdpi.com The optimization process often involves a systematic variation of these parameters to achieve the highest possible yield and purity of the desired amide.
The progress of the reaction is typically monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. Upon completion, the product is isolated and purified, and the yield is calculated. For a hypothetical optimized reaction, one might expect high yields, potentially in the range of 70-99%, as has been observed for other direct amidation reactions. mdpi.com
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ | 10 | 50 | 12 | Moderate |
| 2 | FeCl₃ | 15 | 80 | 5 | High |
| 3 | La(OTf)₃ | 1 | 25 | 24 | Moderate |
| 4 | La(OTf)₃ | 5 | 70 | 8 | High |
This table is illustrative and based on general findings for catalytic amidation of esters. Specific yields for the target compound would require experimental verification.
Precursors and Intermediate Compounds in Synthesis
The synthesis of this compound relies on the availability of suitable precursors and the understanding of the reaction intermediates.
Role of Methyl 2,2,3,3-Tetrafluoro-3-methoxypropanoate as a Precursor
One of the primary industrial methods for synthesizing Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate involves the catalytic decomposition of fluorinated ether precursors. This process often employs metal halide catalysts such as titanium tetrafluoride (TiF₄), antimony pentafluoride (SbF₅), and tantalum pentafluoride (TaF₅). mdpi.com For example, heating the precursor with TiF₄ at 100–110°C in a sealed reactor can produce the target ester. Another method for its synthesis is through the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid with methanol in the presence of a suitable catalyst. mdpi.com
Synthesis and Reactivity of Fluorinated Carboxylic Acid Esters
Fluorinated carboxylic acid esters, such as Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, are a class of compounds with distinct reactivity. The presence of multiple fluorine atoms on the carbon backbone significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.
The synthesis of fluorinated carboxylic acid esters can be achieved through various methods, including the direct fluorination or electrochemical fluorination of the corresponding hydrocarbon or partially-fluorinated carboxylic acid esters. google.com The reactivity of these esters in amidation reactions is a key factor in the synthesis of fluorinated amides. The enhanced electrophilicity of the carbonyl carbon facilitates the reaction with amines, potentially allowing for milder reaction conditions compared to the amidation of non-fluorinated esters.
Isolation and Characterization of Reaction Intermediates
In some catalytic cycles, an active ester intermediate may be formed. For example, in amidations mediated by 2,2,2-trifluoroethanol, the reaction is thought to proceed through a trifluoroethanol-derived active ester intermediate. rsc.org The isolation and characterization of such intermediates can be challenging due to their transient nature. However, their existence can often be inferred through mechanistic studies and spectroscopic analysis. Techniques such as in-situ Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to detect the presence of key intermediates. The final amide product, this compound, would be isolated and characterized using standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Reaction Mechanisms and Kinetic Studies Involving 2,2,3,3 Tetrafluoro 3 Methoxypropanamide
Mechanistic Investigations of Amide Formation Reactions
The synthesis of 2,2,3,3-tetrafluoro-3-methoxypropanamide would likely proceed through the reaction of a corresponding activated carboxylic acid derivative, such as an acyl halide or ester, with ammonia (B1221849) or an appropriate amine. The core of this transformation is a nucleophilic acyl substitution reaction.
Nucleophilic Acyl Substitution Pathways
The generally accepted mechanism for nucleophilic acyl substitution involves a two-step addition-elimination pathway. In the context of forming this compound, the reaction would be initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of a suitable precursor, such as methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (e.g., a methoxide (B1231860) ion in the case of an ester precursor) is eliminated, and the carbonyl group is reformed, yielding the final amide product.
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond, and a leaving group is expelled. The final step typically involves a proton transfer to neutralize the newly formed amide.
Influence of Fluorine Atoms on Reaction Energetics and Pathways
The presence of four fluorine atoms on the carbon backbone has a profound impact on the reactivity of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) significantly influences the electronic environment of the carbonyl group.
The key effects of the fluorine atoms on the amide formation reaction are:
Activation of the Carbonyl Group: The fluorine atoms withdraw electron density from the adjacent carbon atoms, and this effect is transmitted to the carbonyl carbon. This increased partial positive charge on the carbonyl carbon makes it more electrophilic and, therefore, more susceptible to nucleophilic attack. This is expected to lower the activation energy for the initial addition step of the nucleophilic acyl substitution mechanism.
Stabilization of the Tetrahedral Intermediate: The electron-withdrawing fluorine atoms can help to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. This stabilization further facilitates the forward reaction.
The table below summarizes the expected influence of the substituents on the key steps of the amide formation reaction.
| Substituent | Effect on Carbonyl Electrophilicity | Effect on Tetrahedral Intermediate Stability |
| Fluorine Atoms | Increases | Stabilizes |
| Methoxy (B1213986) Group | Minor inductive effect | Minor influence |
Reactivity of the Tetrafluoro-3-methoxypropanamide Moiety
The reactivity of the this compound moiety is dictated by the interplay of the amide functional group and the highly fluorinated alkyl chain.
Transformations at the Carbonyl Center
Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion (⁻NH₂). However, the presence of the electron-withdrawing tetrafluoroethyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially making it more susceptible to reactions like hydrolysis.
Hydrolysis: Under acidic or basic conditions, this compound would be expected to undergo hydrolysis to yield 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and ammonia (or an amine). The electron-withdrawing fluorine atoms would likely facilitate the initial nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
Reactions Involving the Alpha-Fluorinated Carbon
The carbon atom alpha to the carbonyl group is bonded to two fluorine atoms. The C-F bond is exceptionally strong, making nucleophilic substitution at this center challenging. Reactions involving the displacement of a fluoride (B91410) ion from an sp³-hybridized carbon are generally difficult to achieve.
However, under specific and often harsh reaction conditions, or with highly reactive nucleophiles, the C-F bond can be compromised. researchgate.net Studies on other α-fluoroamides have shown that the reactivity at the α-position is highly dependent on the reaction conditions and the nature of the reagents used. researchgate.net It is plausible that under forcing conditions, elimination reactions or rearrangements could occur, but these are likely to be less favorable than reactions at the carbonyl center. The presence of the electron-withdrawing amide group could potentially activate the α-protons (if any were present) for deprotonation, but in this fully fluorinated α-position, such reactivity is precluded.
The table below provides a hypothetical overview of the reactivity at different centers of the molecule.
| Reactive Center | Plausible Reactions | Expected Reactivity |
| Carbonyl Carbon | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Enhanced by fluorine atoms |
| Alpha-Fluorinated Carbon | Nucleophilic Substitution | Low due to strong C-F bonds |
Functional Group Interconversions of the Amide Linkage
The amide functional group is a cornerstone of organic chemistry, and its interconversion into other functional groups is a critical aspect of synthetic chemistry. For this compound, the reactivity of the amide linkage would be influenced by the presence of the electron-withdrawing tetrafluoroethyl group and the methoxy group. Key transformations would include:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2,2,3,3-tetrafluoro-3-methoxypropanoic acid and ammonia or an amine. The reaction mechanism typically involves nucleophilic acyl substitution.
Reduction: The amide can be reduced to the corresponding amine, 2,2,3,3-tetrafluoro-3-methoxypropan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of an intermediate iminium ion.
Dehydration: Treatment with a dehydrating agent could potentially convert the primary amide to the corresponding nitrile, 2,2,3,3-tetrafluoro-3-methoxypropanenitrile.
Hofmann Rearrangement: In the presence of a halogen, a strong base, and water, the amide could undergo Hofmann rearrangement to form an amine with one fewer carbon atom, although the stability of the fluorinated intermediate would be a key consideration.
The transformation of amide bonds can proceed through either C-O or C-N cleavage. nih.gov Typically, reactions with nucleophiles occur via C-N cleavage. nih.gov
Kinetic Analyses of Key Transformation Steps
A thorough kinetic analysis is essential to understand the factors governing the rates of these transformations and to optimize reaction conditions.
Determination of Reaction Orders and Rate Constants
Experimental studies would be necessary to determine the reaction order with respect to each reactant and to calculate the rate constant (k). This is typically achieved by systematically varying the concentration of one reactant while keeping others constant and measuring the initial reaction rate. For example, the rate law for the hydrolysis might be found to be:
Rate = k[this compound]x[H⁺]y
where x and y are the reaction orders. The quenching rate constants for reactions can be on the order of ~10⁸ L mol⁻¹ s⁻¹. mdpi.com
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Experiment | [Amide] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 6.0 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
Structural Modifications and Derivatives of 2,2,3,3 Tetrafluoro 3 Methoxypropanamide
Substitution Patterns and Their Synthetic Implications
N-Substituted Amides
The amide nitrogen of 2,2,3,3-tetrafluoro-3-methoxypropanamide is a prime site for introducing a wide range of substituents, significantly altering the molecule's properties. The synthesis of N-substituted amides can be achieved through various established methods.
N-Alkylation and N-Arylation: Direct N-alkylation or N-arylation of the primary amide can be accomplished using appropriate alkyl or aryl halides under basic conditions. Alternatively, a more versatile approach involves the coupling of the corresponding carboxylic acid precursor (2,2,3,3-tetrafluoro-3-methoxypropanoic acid) with a primary or secondary amine using standard peptide coupling reagents. A one-pot synthesis from nitriles and primary amines, catalyzed by copper complexes, also presents an efficient route. researchgate.net The synthesis of N-aryl derivatives, in particular, can be achieved through methods like the Buchwald-Hartwig amination. nih.gov
Specialized N-Substitution: More complex N-substituents can be introduced to impart specific functionalities. For instance, a radical N-perfluoroalkylation–defluorination pathway allows for the synthesis of N-perfluoroalkylated amides. acs.org This method proceeds through labile N-perfluoroalkylated hydroxylamines, which can be converted to the desired amide derivatives. acs.org These reactions can be sensitive to conditions, with some substrates requiring dry environments to achieve high yields. acs.org The introduction of various substituted aryl groups has also been explored in related heterocyclic systems, demonstrating the broad scope of achievable structures. researchgate.netjocpr.com
Table 1: Synthetic Methods for N-Substituted Amide Derivatives
| Substitution Type | Method | Reagents/Catalysts | Key Features |
|---|---|---|---|
| N-Alkyl/Aryl | Amide Coupling | Amine, Coupling Agents (e.g., DCC, EDC) | Versatile, wide range of amines can be used. |
| N-Alkyl/Aryl | Direct Alkylation/Arylation | Alkyl/Aryl Halide, Base | A direct method for modifying the primary amide. |
| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand | Effective for forming C-N bonds with aryl groups. nih.gov |
| N-Perfluoroalkyl | Radical Pathway | Perfluoroalkanesulfinates, Nitrosoarenes | Access to highly fluorinated N-substituents. acs.org |
| N-Aryl | One-pot from Nitrile | Nitrile, Primary Amine, Copper Catalyst | Efficient, one-pot procedure. researchgate.net |
Modifications of the Methoxy (B1213986) Group
The methoxy group offers another handle for structural diversification. Modifications can range from simple homologation to complete replacement, leading to derivatives with altered steric and electronic properties.
Ether Cleavage and Re-alkylation: The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to yield a hydroxyl group. This intermediate alcohol can then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups, including longer chains, branched alkyls, or functionalized moieties. This approach allows for the synthesis of analogs with systematically varied lipophilicity and hydrogen bonding potential. The synthesis of various 2,3-dialkoxyphenazine derivatives through regioselective substitution highlights the feasibility of creating nonsymmetrically substituted alkoxy compounds. nih.gov
Synthesis of Analogs with Different Alkoxy Groups: Instead of post-synthesis modification, analogs with different alkoxy groups can be prepared by starting with the appropriate alcohol during the initial synthesis from tetrafluoroethylene and cyanide salt. google.com This allows for the direct incorporation of various alkoxy groups into the propanamide backbone. The difluoro(methoxy)methyl group, for example, is noted for its unique balance of inductive and resonance effects. nuph.edu.ua Studies on partially fluorinated alkoxy groups have shown they can act as "conformational adaptors" to different chemical environments. researchgate.net
Fluorination Pattern Variations
Altering the number and position of fluorine atoms on the propanamide scaffold can have a profound impact on the molecule's properties. nih.gov While this compound has a defined fluorination pattern, synthetic strategies allow for the preparation of analogs with different degrees and locations of fluorination.
Electrophilic Fluorination: Modern electrophilic fluorinating agents provide powerful tools for introducing fluorine atoms into organic molecules. researchgate.net Reagents like Selectfluor® (a derivative of DABCO) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of various substrates, including the synthesis of α-fluorinated compounds. mdpi.comnih.gov These reactions can be catalyzed by organocatalysts to achieve high yields. mdpi.com The choice of fluorinating agent and reaction conditions can influence the regioselectivity and efficiency of the fluorination process. nih.gov
Building Block Approach: A versatile strategy for creating diverse fluorination patterns involves the use of different fluorinated building blocks in the initial synthesis. For instance, processes for preparing 2,3,3,3-tetrafluoropropene from various chlorinated and fluorinated precursors are well-established. google.comwipo.int These fluorinated olefins can serve as starting materials for constructing propanamide analogs with alternative fluorination patterns. This bottom-up approach allows for precise control over the placement of fluorine atoms in the final molecule.
Stereochemical Aspects of Derivatives
While this compound itself is achiral, many of its potential derivatives, particularly those with substitutions at the carbon backbone, can contain one or more stereocenters. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure or diastereomerically enriched derivatives.
Enantiomer Synthesis and Resolution
The synthesis of single enantiomers of chiral fluorinated amides is a significant challenge but is essential for investigating their interactions with biological systems. nih.gov
Asymmetric Synthesis: Enantioselective synthesis aims to create a specific enantiomer directly. This can be achieved using chiral catalysts or auxiliaries. For example, photoenzymatic strategies using ene-reductases have been developed for the enantioselective synthesis of fluorinated amides with high enantiomeric excess (up to 97% ee). nih.govresearchgate.net Another powerful approach is the use of chiral organocatalysts, such as phosphoric acids, to catalyze reactions like intramolecular aza-Michael additions, leading to fluorinated heterocyclic systems with excellent enantioselectivities. nih.govacs.org The synthesis of chiral trifluoromethylated enamides has also been achieved through efficient chirality transfer from α-chiral allylic amines. chemrxiv.org
Resolution of Racemates: In cases where asymmetric synthesis is not feasible, racemic mixtures of chiral derivatives can be separated into their constituent enantiomers. This is typically done through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional methods like crystallization or chromatography.
Table 2: Approaches for Enantiomerically Pure Derivatives
| Method | Description | Example | Outcome |
|---|---|---|---|
| Photoenzymatic Catalysis | Use of enzymes (e.g., ene-reductases) under light irradiation to catalyze enantioselective reactions. | Hydroalkylation of alkenes with fluorine-containing brominated amides. nih.govresearchgate.net | High yields (up to 91%) and excellent enantiomeric excess (up to 97% ee). researchgate.net |
| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric transformations. | Intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.govacs.org | Formation of fluorinated indolizidinone derivatives with high enantioselectivity. nih.gov |
| Chirality Transfer | Transfer of stereochemical information from a chiral starting material to the product. | Isomerization of α-chiral allylic amines to form γ-chiral enamides. chemrxiv.org | Excellent yields and stereoselectivities (up to 99.5% chirality transfer). chemrxiv.org |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral HPLC or derivatization with a chiral resolving agent. | Isolation of enantiomerically pure compounds. |
Diastereoselective Transformations
When modifications introduce two or more stereocenters into the molecule, controlling the relative stereochemistry becomes critical. Diastereoselective reactions aim to produce one diastereomer preferentially over others.
The presence of fluorine can significantly influence the diastereoselectivity of a reaction. In some cases, fluorine substitution has been shown to reverse the inherent diastereoselectivity observed in non-fluorinated analogs, a phenomenon termed fluorine-induced diastereodivergence. nih.govresearchgate.net For example, in the aza-Henry (nitro-Mannich) reaction, the addition of α-fluoro nitroalkanes to imines can lead to a reversal from the typically favored anti-diastereomer to the syn-diastereomer. nih.govresearchgate.net
This directing effect of fluorine can be exploited to synthesize derivatives with specific relative configurations. Careful selection of catalysts, reagents, and reaction conditions is necessary to control the formation of the desired diastereomer. The fluorination of chiral enamides using reagents like NFSI can proceed with high π-facial selectivity, leading to α-fluoro-imides with good diastereomeric ratios. nih.gov
Development of Related Fluorinated Propionamide and Propionate Analogues
The study of fluorinated organic compounds is a rapidly expanding field, driven by the unique physicochemical properties that fluorine atoms impart to molecules. While direct research on this compound is limited in publicly available scientific literature, a significant body of knowledge exists regarding structurally similar fluorinated propionamides and propionates. This section explores the development of these analogues, focusing on structure-reactivity relationships and comparative synthetic methodologies, which provide a framework for understanding the potential characteristics and synthesis of the target compound.
Structure-Reactivity Relationships within Analogues
The introduction of fluorine into organic molecules profoundly influences their reactivity. The high electronegativity of fluorine creates strong carbon-fluorine bonds and induces significant electronic effects, which alter the reactivity of nearby functional groups. In analogues of this compound, these effects are critical in determining their chemical behavior.
The presence of multiple fluorine atoms, as seen in the tetrafluorinated backbone of related propionamides and propionates, significantly impacts the electrophilicity of the carbonyl carbon. This increased electrophilicity makes these compounds more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. For instance, in fluorinated esters like methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, the electron-withdrawing nature of the fluorine atoms facilitates the departure of the methoxy group during nucleophilic substitution reactions, such as amidation to form the corresponding amide.
The stability of fluorinated amides is also a key aspect of their structure-reactivity profile. The incorporation of fluorine can enhance the metabolic stability of amides, a desirable property in medicinal chemistry. The strong C-F bonds are resistant to enzymatic cleavage, which can prolong the biological half-life of a drug molecule.
Furthermore, the stereoelectronic effects of fluorine can influence the conformation of the molecule, which in turn can affect its binding affinity to biological targets. The gauche effect, often observed in fluorinated compounds, can lead to a preference for specific rotamers, pre-organizing the molecule for interaction with a receptor or enzyme active site.
A comparative analysis of the reactivity of fluorinated propionates and their corresponding amides reveals significant differences. Generally, esters are more reactive towards nucleophiles than amides. This is because the lone pair of electrons on the nitrogen atom of the amide can delocalize into the carbonyl group, reducing its electrophilicity. This resonance stabilization is less pronounced in esters. Consequently, the conversion of a fluorinated propionate to a propionamide is a thermodynamically favorable process.
The table below summarizes the key structural features and their influence on the reactivity of analogous fluorinated propionamides and propionates.
| Structural Feature | Influence on Reactivity in Analogues |
| Tetrafluorinated Propionyl Backbone | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |
| Amide vs. Ester Functional Group | Amides are generally less reactive than esters due to resonance stabilization from the nitrogen lone pair. |
| Methoxy Group | Can be a leaving group in nucleophilic substitution reactions of the corresponding ester. |
| N-Substituents on the Amide | The nature of the substituent on the amide nitrogen can influence the compound's solubility, lipophilicity, and biological activity. |
Comparative Synthetic Studies
The synthesis of fluorinated propionamides, including analogues of this compound, often proceeds through the corresponding ester or acyl fluoride (B91410). Comparative studies of these synthetic routes highlight the advantages and limitations of each approach.
From Fluorinated Propionates:
The most common method for the preparation of amides is the aminolysis of esters. In the context of fluorinated compounds, the reaction of a fluorinated ester, such as methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, with ammonia (B1221849) or a primary or secondary amine would be the most direct route to the corresponding amide. The increased reactivity of the fluorinated ester, due to the electron-withdrawing fluorine atoms, can facilitate this reaction, potentially allowing for milder reaction conditions compared to the amidation of non-fluorinated esters.
However, the reactivity of the amine and steric hindrance at the carbonyl carbon can influence the reaction rate and yield. Highly substituted or less nucleophilic amines may require more forcing conditions, such as elevated temperatures or the use of catalysts.
From Fluorinated Acyl Fluorides:
An alternative and often more reactive route to fluorinated amides is through the corresponding acyl fluoride. Perfluorinated acyl fluorides can be prepared from the corresponding carboxylic acids or their derivatives. These acyl fluorides are highly reactive towards nucleophiles and readily react with amines to form amides with the release of hydrogen fluoride. This method is often highly efficient and can be advantageous when dealing with less reactive amines.
The table below provides a comparative overview of the synthetic methods for preparing fluorinated propionamides.
| Synthetic Method | Starting Material | Reagents | General Conditions | Advantages | Disadvantages |
| Amidation of Ester | Fluorinated Propionate | Ammonia or Amine | Typically requires heating or catalysis | Direct conversion, readily available starting materials | May require forcing conditions for less reactive amines |
| Amidation of Acyl Fluoride | Fluorinated Acyl Fluoride | Ammonia or Amine | Often proceeds at room temperature | High reactivity, good for unreactive amines | Acyl fluorides can be moisture-sensitive and require careful handling |
Future Directions and Emerging Research Avenues
Sustainable Synthetic Methods for Fluorinated Amides
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For a compound like 2,2,3,3-Tetrafluoro-3-methoxypropanamide, moving beyond traditional synthesis methods that may rely on harsh reagents is crucial. Future research could focus on several green chemistry approaches.
One promising area is biocatalysis , which employs enzymes for chemical transformations. The use of enzymes could offer high selectivity and milder reaction conditions, reducing energy consumption and waste. For instance, lipase-catalyzed amidation reactions could be explored for the synthesis of fluorinated amides.
Photoredox catalysis is another emerging technique that utilizes visible light to drive chemical reactions. This method can facilitate the formation of carbon-fluorine bonds under mild conditions and could be adapted for the synthesis or functionalization of this compound.
Below is a table illustrating potential sustainable synthetic strategies that could be investigated for the synthesis of fluorinated amides.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimizing reaction parameters. |
| Photoredox Catalysis | Use of visible light, mild conditions, novel reaction pathways. | Development of suitable photocatalysts, understanding reaction mechanisms. |
| Electrosynthesis | Avoids stoichiometric reagents, potential for high efficiency. | Designing electrochemical cells, identifying appropriate electrolytes. |
Advanced Spectroscopic Characterization Techniques
Thorough characterization is fundamental to understanding the properties and behavior of any chemical compound. For this compound, advanced spectroscopic techniques will be indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful tool for characterizing organofluorine compounds. oxinst.comaiinmr.com The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to the local electronic environment, providing detailed structural information. wikipedia.orgbiophysics.org Future studies should involve comprehensive 1D and 2D NMR analyses to fully elucidate the structure and conformation of this compound.
Mass spectrometry (MS) is another critical technique for determining the molecular weight and fragmentation patterns of fluorinated compounds. nist.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition. researchgate.net Investigating the fragmentation of this compound under various ionization conditions would yield valuable data for its identification and for studying its stability.
The following table outlines key spectroscopic techniques and their potential applications in the study of this compound.
| Spectroscopic Technique | Information Gained | Potential Research Application |
| ¹⁹F NMR | Fluorine chemical environment, coupling constants. wikipedia.org | Detailed structural elucidation, conformational analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight, elemental composition. researchgate.net | Unambiguous identification, impurity profiling. |
| X-ray Crystallography | Solid-state structure, bond lengths and angles. | Determination of the three-dimensional molecular structure. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry , where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages in terms of safety, scalability, and control over reaction parameters. cell.com For fluorination reactions, which can sometimes be hazardous, the use of microreactors can enhance heat transfer and minimize risks. rsc.orgrsc.orgelveflow.com
The integration of automated synthesis platforms with flow chemistry could enable the rapid optimization of reaction conditions for the synthesis of this compound and its derivatives. This approach would allow for high-throughput screening of catalysts, solvents, and temperatures to identify the most efficient synthetic routes. chemistryviews.org
Exploration of Novel Reactivity Patterns
The reactivity of the carbon-fluorine bond is a subject of intense research. While traditionally considered inert, the C-F bond can be activated under certain conditions, opening up new avenues for chemical transformations. ox.ac.uknih.govmdpi.comyork.ac.uk
Future research on this compound could explore its potential for defluorinative functionalization . nih.govacs.orgresearchgate.netrsc.org This involves the cleavage of a C-F bond and the simultaneous formation of a new bond, allowing for the introduction of various functional groups. Such studies would expand the synthetic utility of this compound as a building block.
Application in Emerging Material Science Fields (non-physical property focus)
The unique properties imparted by fluorine atoms make organofluorine compounds valuable in material science. researchgate.netmdpi.comnih.gov While the physical properties of materials are important, the chemical reactivity and interaction of fluorinated compounds in material synthesis are also key areas of research.
For this compound, its application as a monomer or additive in the synthesis of novel fluorinated polymers could be explored. researchgate.netmdpi.comresearchgate.netrsc.org The incorporation of this amide could influence the chemical resistance, surface properties, and biocompatibility of the resulting polymers. For example, it could be investigated as a component in the development of specialized polymer coatings or membranes where its chemical interactions with other components are critical to performance.
Another avenue of research is its use as a precursor for creating functionalized surfaces . The amide and fluorinated alkyl groups could serve as points for further chemical modification, allowing for the tailoring of surface chemistry for applications in areas such as biocompatible materials or sensors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,3,3-Tetrafluoro-3-methoxypropanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated propanamides often involves nucleophilic substitution or condensation reactions. For example, analogous fluorinated compounds (e.g., methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate) are synthesized via esterification of fluorinated carboxylic acids with methanol under acidic catalysis . To optimize yields:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC), as seen in spirocyclotriphosphazene syntheses .
- Control temperature (room temperature to 60°C) to balance reactivity and byproduct formation.
- Data Reference : Yield improvements (≥70%) are achievable by extending reaction times to 48–72 hours, as demonstrated in tetrachloromonospirophosphazene syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for identifying fluorine environments. For example, CF groups in similar compounds show peaks at δ -70 to -80 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (amide I band) appear at 1650–1700 cm, while C-F bonds absorb at 1100–1250 cm .
- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular weight (e.g., expected [M+H] for CHFNO: 220.03).
Advanced Research Questions
Q. How does the electron-withdrawing nature of tetrafluoro-methoxy groups influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The strong electron-withdrawing effect of CF and OCH groups activates adjacent carbons for nucleophilic attack. To study this:
- Perform computational modeling (e.g., DFT) to map electron density and predict reactive sites .
- Compare reaction rates with non-fluorinated analogs (e.g., methoxypropanamide) using kinetic assays.
- Case Study : Fluorinated propanamides exhibit 3–5x faster aminolysis rates compared to non-fluorinated analogs due to enhanced electrophilicity .
Q. What are the key challenges in analyzing environmental degradation products of this compound?
- Methodological Answer : Fluorinated compounds often persist in ecosystems. To address this:
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ionization to detect acidic degradation products (e.g., tetrafluoro-methoxypropanoic acid) .
- Conduct hydrolysis studies at varying pH (2–12) to identify stable intermediates, as seen in PFAS degradation research .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
